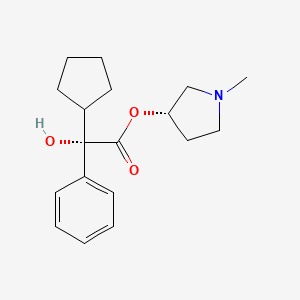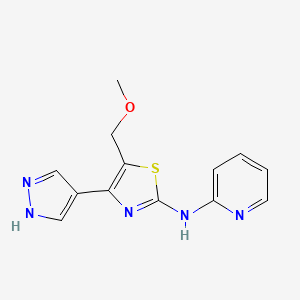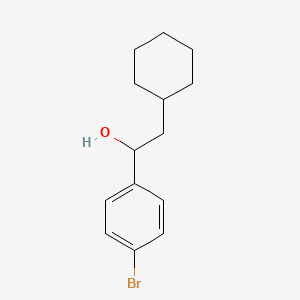
1-(4-Bromophenyl)-2-cyclohexylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-cyclohexylethanol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexylethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-cyclohexylethanol typically involves the reaction of 4-bromobenzyl bromide with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-2-cyclohexylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-2-cyclohexanone.
Reduction: Formation of 1-(4-Phenyl)-2-cyclohexylethanol.
Substitution: Formation of 1-(4-Methoxyphenyl)-2-cyclohexylethanol.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-cyclohexylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-cyclohexylethanol involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(4-Bromophenyl)-2-phenylethanol
- 1-(4-Bromophenyl)-2-methylpropanol
- 1-(4-Bromophenyl)-2-butylethanol
Comparison: 1-(4-Bromophenyl)-2-cyclohexylethanol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C14H19BrO |
|---|---|
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-cyclohexylethanol |
InChI |
InChI=1S/C14H19BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h6-9,11,14,16H,1-5,10H2 |
Clave InChI |
KAPGCUZLZKVGQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



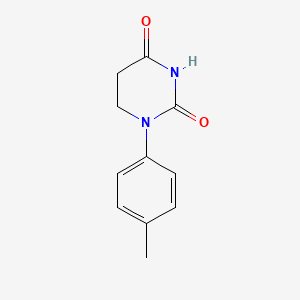
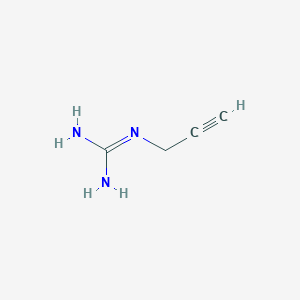
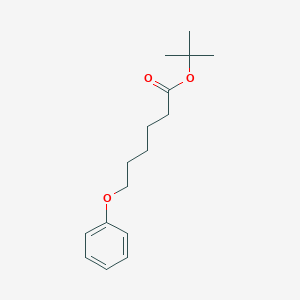
![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)


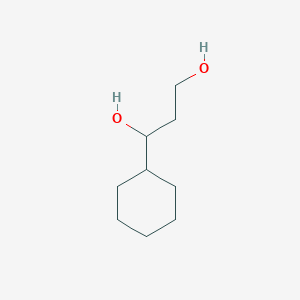
![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
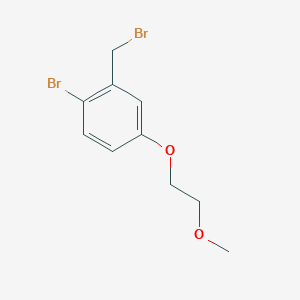
![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
